(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol: A Versatile Heterocyclic Building Block for Drug Discovery
(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol: A Versatile Heterocyclic Building Block for Drug Discovery
An In-Depth Technical Guide:
Abstract
The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its capacity for diverse biological interactions.[1][2] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capability that makes it highly valuable in the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive analysis of a specific, highly functionalized derivative: (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol. We will explore its molecular structure, physicochemical properties, and a robust synthetic pathway. Furthermore, this guide details its spectroscopic signature for unambiguous characterization and examines the reactivity of its key functional groups, highlighting its utility as a versatile intermediate for the construction of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.
Molecular Structure and Identifiers
(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol is a disubstituted isoxazole featuring a 2,4-dimethylphenyl group at the C5 position and a hydroxymethyl group at the C4 position. The strategic placement of these substituents provides distinct opportunities for molecular elaboration and modulation of physicochemical properties. The aromatic dimethylphenyl moiety can engage in hydrophobic and π-stacking interactions within biological targets, while the primary alcohol serves as a crucial handle for synthetic diversification.[4]
Caption: Chemical structure of (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=C(C=NO2)CO)C |
| InChI | 1S/C12H13NO2/c1-8-3-4-11(9(2)5-8)12-10(7-14)6-13-15-12/h3-6,14H,7H2,1-2H3 |
| InChIKey | YLMSNPIVLPCVOW-UHFFFAOYSA-N |
| CAS Number | Not assigned in public databases |
Physicochemical and Safety Profile
Predictive analysis of the molecule's structure suggests it is a solid at room temperature with limited aqueous solubility, though it is expected to be soluble in common organic solvents like DMSO, methanol, and dichloromethane.[4] While specific experimental data for this isomer is not publicly available, data from structurally related compounds can provide valuable context.
Table 2: Physicochemical Properties of (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol and Analogs
| Property | (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol | (5-(4-Methylphenyl)-3-isoxazolyl)methanol[5] | (3-para-tolyl-isoxazol-5-yl)methanol[6] |
|---|---|---|---|
| Appearance | Predicted: White to off-white solid | White needles | Solid |
| Melting Point | Data not available | 112-118 °C | 97 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Predicted: Soluble in DMSO, Methanol | Data not available | Data not available |
Safety Information
No specific safety data exists for (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol. However, the positional isomer, (5-(2,4-Dimethylphenyl)isoxazol-3-yl)methanol, is classified with the following GHS hazard statements, which should be considered as precautionary guidance[7]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis and Purification
The most logical and efficient strategy for constructing the 4,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne, building the heterocyclic ring with high regioselectivity in a single step.[8] The synthesis of (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol is best approached via the in-situ generation of 2,4-dimethylbenzonitrile oxide from the corresponding aldoxime, followed by its reaction with propargyl alcohol.
Caption: Synthetic workflow for (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol.
Detailed Experimental Protocol
Part A: Synthesis of 2,4-Dimethylbenzaldehyde Oxime
-
To a stirred solution of 2,4-dimethylbenzaldehyde (1.0 eq) in pyridine (approx. 0.2 M), add hydroxylamine hydrochloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M HCl (2x) to remove pyridine, followed by a saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.
Part B: Synthesis of (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol [6]
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2,4-dimethylbenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.1 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Add an aqueous solution of sodium hypochlorite (NaOCl, approx. 10-15%, 2.0-3.0 eq) dropwise to the stirred mixture over 30-60 minutes. The exotherm should be managed by external cooling if necessary.
-
Stir the biphasic reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Protocol The crude product should be purified by silica gel column chromatography.[9]
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).
-
Validation: Collect fractions and analyze by TLC. Combine fractions containing the pure product and remove the solvent under reduced pressure to yield (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol as a solid.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
¹H NMR Spectroscopy The proton NMR spectrum provides key diagnostic signals. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[10][11]
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Isoxazole-H (at C3) | ~8.2 - 8.4 | Singlet (s) | 1H | Deshielded proton on the electron-deficient isoxazole ring. |
| -CH₂OH | ~4.6 - 4.8 | Singlet (s) or Doublet (d) | 2H | Methylene protons adjacent to the isoxazole ring and hydroxyl group. May couple with the OH proton. |
| -CH₂OH | ~1.5 - 3.0 | Broad Singlet (br s) or Triplet (t) | 1H | Labile hydroxyl proton; shift is concentration-dependent.[12] |
| Aromatic-H | ~7.0 - 7.5 | Multiplet (m) | 3H | Protons of the 2,4-dimethylphenyl ring. |
| Phenyl-CH₃ | ~2.3 - 2.5 | Singlet (s) | 6H | Two magnetically equivalent (or very similar) methyl groups on the aromatic ring. |
¹³C NMR Spectroscopy The ¹³C NMR spectrum will confirm the carbon skeleton, with characteristic signals for the isoxazole ring carbons (~100-170 ppm), the hydroxymethyl carbon (~55-65 ppm), aromatic carbons (~125-140 ppm), and the methyl carbons (~20 ppm).
Mass Spectrometry High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
-
Technique: Electrospray Ionization (ESI), positive ion mode.
-
Expected Ion: [M+H]⁺
-
Calculated m/z for [C₁₂H₁₄NO₂]⁺: 204.1019. Finding a mass peak at or very near this value confirms the molecular formula.[13]
Reactivity and Synthetic Utility
The primary alcohol of (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol is a versatile functional group that serves as a launching point for further synthetic elaboration, making it an ideal building block for creating libraries of related compounds.[4][14]
Caption: Key synthetic transformations of the hydroxymethyl group.
Key Transformations
-
O-Alkylation/Arylation: The alcohol can be converted to an ether via a Williamson ether synthesis or, more mildly, through a Mitsunobu reaction with another alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD.[14] The Mitsunobu reaction is particularly valuable for its reliability with a broad range of phenols and alcohols.
-
Oxidation: Mild oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will convert the primary alcohol to the corresponding aldehyde, (5-(2,4-Dimethylphenyl)isoxazol-4-carbaldehyde). Stronger oxidizing agents will yield the carboxylic acid.
-
Conversion to Halides and Other Nucleophilic Displacements: The hydroxyl group can be readily converted to a good leaving group, such as a halide (using SOCl₂ for the chloride) or a tosylate. This activated intermediate can then be displaced by a wide variety of nucleophiles (e.g., thiols, azides, cyanides) to install diverse functionalities.[14]
Representative Protocol: Mitsunobu Reaction for Ether Synthesis[14]
-
Dissolve (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol (1.0 eq), a substituted phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the desired aryl ether product.
Potential Applications in Drug Discovery
The title compound is not an end-product but a strategic starting material. Its value lies in the combination of its structural features:
-
Privileged Isoxazole Core: The isoxazole ring is a proven pharmacophore found in drugs like the COX-2 inhibitor Valdecoxib and the immunomodulator Leflunomide.[2] It often serves as a bioisosteric replacement for amide or ester groups, improving pharmacokinetic properties.
-
Aromatic Moiety: The 2,4-dimethylphenyl group provides a lipophilic anchor that can be tailored to fit into hydrophobic pockets of target proteins. The methyl groups can also sterically influence binding and block sites of metabolic oxidation, potentially increasing the compound's half-life.
-
Linker Functionality: The hydroxymethyl group is the key to its utility. It allows for the covalent attachment of this isoxazole "warhead" to other pharmacophores, solubilizing groups, or linker systems, enabling the systematic exploration of chemical space in a lead optimization campaign.[4]
Derivatives synthesized from this building block could be investigated for a wide range of biological activities commonly associated with isoxazoles, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][15][16]
Conclusion
(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol is a high-value, synthetically accessible building block for medicinal chemistry and drug discovery. Its structure combines a biologically relevant isoxazole scaffold with strategically placed substituents that allow for fine-tuning of steric and electronic properties. The presence of a reactive hydroxymethyl group provides a reliable handle for covalent modification, enabling its incorporation into larger and more complex molecules. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to produce, characterize, and utilize this compound in the rational design of next-generation therapeutic agents.
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